molecular formula C9H11KO4S B5031903 potassium 4-ethoxy-2-methylbenzenesulfonate

potassium 4-ethoxy-2-methylbenzenesulfonate

Cat. No.: B5031903
M. Wt: 254.35 g/mol
InChI Key: YCNLDENJYGYHLS-UHFFFAOYSA-M
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Description

Potassium 4-ethoxy-2-methylbenzenesulfonate is a useful research compound. Its molecular formula is C9H11KO4S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.00151149 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

Potassium 4-ethoxy-2-methylbenzenesulfonate is involved in various synthesis processes. For instance, it is used in the ethoxylation of p-chloronitrobenzene, employing phase-transfer catalysts under ultrasound irradiation, demonstrating its role in nucleophilic substitution reactions (Wang & Rajendran, 2007). Additionally, its derivatives, like potassium 4-iodylbenzenesulfonate, are synthesized for applications as oxidants in oxidative iodination of aromatic substrates (Yusubov et al., 2012).

2. Analytical and Spectroscopic Studies

Analytical and spectroscopic techniques utilize this compound derivatives. For instance, 4-methylbenzenesulfonate anions have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy, revealing insights into the internal vibrational modes of these compounds (Ristova et al., 1999).

3. Catalysis and Reaction Mechanisms

This compound plays a role in catalytic processes and understanding reaction mechanisms. For example, it is used in the transformation of p-toluenesulfonates of 2,3-epoxy alcohols into allylic alcohols, highlighting its utility in synthetic chemistry (Habashita et al., 1997).

4. Materials Science and Engineering

In materials science, derivatives of this compound are synthesized for specific applications. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows inhibitory properties on the corrosion of aluminum in sulfuric acid, indicating its potential in corrosion inhibition (Ehsani et al., 2015).

5. Liquid Crystal Technology

This compound derivatives have applications in liquid crystal technology. For instance, ionic potassium complexes of certain crown ethers with various anions, including 4-dodecylbenzenesulfonate, have been studied for their solubility and conductivity in fluorobenzene, contributing to the development of smart windows and memory displays (Dabrowski et al., 2017).

Properties

IUPAC Name

potassium;4-ethoxy-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S.K/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12;/h4-6H,3H2,1-2H3,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNLDENJYGYHLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11KO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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